Cas no 14909-81-0 (trans-2-(pyrrolidin-1-yl)cyclohexanol)

trans-2-(pyrrolidin-1-yl)cyclohexanol Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanol,2-(1-pyrrolidinyl)-, (1R,2R)-rel-
- 2-PYRROLIDIN-1-YL-CYCLOHEXANOL
- TRANS-2-PYRROLIDIN-1-YLCYCLOHEXANOL
- TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL
- 2-pyrrolidin-1-ylcyclohexan-1-ol
- 2-(pyrrolidin-1-yl)cyclohexan-1-ol
- 2-pyrrolidin-1-ylcyclohexanol
- LS-03797
- Z240972908
- 2-(Pyrrolidin-1-yl)cyclohexanol
- 14909-81-0
- Cyclohexanol, 2-(1-pyrrolidinyl)-
- 1-(2-Hydroxycyclohexyl )pyrrolidine
- QPIDLIAAUJBCSD-UHFFFAOYSA-N
- MFCD09032665
- SCHEMBL4488180
- AKOS009123411
- 2-(1-pyrrolidinyl)cyclohexanol
- 93080-29-6
- EN300-86150
- trans-2-(pyrrolidin-1-yl)cyclohexanol
-
- MDL: MFCD19103253
- Inchi: InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2
- InChI Key: QPIDLIAAUJBCSD-UHFFFAOYSA-N
- SMILES: OC1CCCCC1N1CCCC1
Computed Properties
- Exact Mass: 169.14700
- Monoisotopic Mass: 169.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- PSA: 23.47000
- LogP: 1.32360
trans-2-(pyrrolidin-1-yl)cyclohexanol Security Information
trans-2-(pyrrolidin-1-yl)cyclohexanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
trans-2-(pyrrolidin-1-yl)cyclohexanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B525343-100mg |
trans-2-(pyrrolidin-1-yl)cyclohexanol |
14909-81-0 | 100mg |
$ 70.00 | 2022-06-07 | ||
Matrix Scientific | 062586-500mg |
trans-2-Pyrrolidin-1-ylcyclohexanol |
14909-81-0 | 500mg |
$158.00 | 2023-09-11 | ||
Ambeed | A142148-1g |
2-(Pyrrolidin-1-yl)cyclohexanol |
14909-81-0 | 98% | 1g |
$165.0 | 2024-04-15 | |
AstaTech | V10145-0.25/G |
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL |
14909-81-0 | 95% | 0.25/G |
$96 | 2021-12-06 | |
Fluorochem | 532960-250mg |
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL |
14909-81-0 | 95% | 250mg |
£108.00 | 2021-12-06 | |
TRC | B525343-50mg |
trans-2-(pyrrolidin-1-yl)cyclohexanol |
14909-81-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
Chemenu | CM505870-1g |
2-(Pyrrolidin-1-yl)cyclohexanol |
14909-81-0 | 98% | 1g |
$176 | 2023-01-01 | |
Fluorochem | 532960-5g |
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL |
14909-81-0 | 95% | 5g |
£815.00 | 2021-12-06 | |
TRC | B525343-500mg |
trans-2-(pyrrolidin-1-yl)cyclohexanol |
14909-81-0 | 500mg |
$ 230.00 | 2022-06-07 | ||
Fluorochem | 532960-1g |
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL |
14909-81-0 | 95% | 1g |
£272.00 | 2021-12-06 |
trans-2-(pyrrolidin-1-yl)cyclohexanol Related Literature
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on trans-2-(pyrrolidin-1-yl)cyclohexanol
Professional Introduction to trans-2-(pyrrolidin-1-yl)cyclohexanol (CAS No. 14909-81-0)
trans-2-(pyrrolidin-1-yl)cyclohexanol, with the CAS number 14909-81-0, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of heterocyclic alcohols, characterized by its unique structural framework that combines a cyclohexane ring with a pyrrolidine moiety. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and cardiovascular disorders.
The< strong>pyrrolidin-1-yl substituent in the molecule imparts specific pharmacophoric properties that are highly valuable in medicinal chemistry. Pyrrolidine derivatives are known for their ability to interact with biological targets such as enzymes and receptors, often leading to the development of drugs with enhanced efficacy and reduced side effects. The cyclohexanol backbone, on the other hand, contributes to the compound's solubility and metabolic stability, which are critical factors in drug design.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of< strong>trans-2-(pyrrolidin-1-yl)cyclohexanol as a scaffold for novel therapeutic agents. Studies have demonstrated its utility in the development of compounds that modulate neurotransmitter systems, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier has been particularly noted, which is essential for central nervous system (CNS) drug delivery.
In addition to its neurological applications, research has also explored the< strong>pharmacological properties of trans-2-(pyrrolidin-1-yl)cyclohexanol in the context of cardiovascular health. Preclinical studies have indicated that derivatives of this compound may exhibit vasodilatory effects, potentially making them useful in managing conditions such as hypertension and atherosclerosis. The interaction between the< strong>cyclohexanol group and biological targets has been shown to influence vascular tone and improve blood flow, offering a novel approach to cardiovascular therapy.
The synthesis of< strong>trans-2-(pyrrolidin-1-yl)cyclohexanol involves multi-step organic reactions that require precise control over reaction conditions. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques not only enhance the efficiency of production but also allow for the customization of molecular structure to optimize pharmacological activity.
Efforts to understand the< strong>biological activity of trans-2-(pyrrolidin-1-yl)cyclohexanol have led to significant insights into its mechanism of action. Researchers have identified specific binding sites on target proteins where this compound exerts its effects. This knowledge has been instrumental in designing analogs with improved binding affinity and selectivity, thereby reducing off-target effects and enhancing therapeutic outcomes.
The role of< strong>CAS No. 14909-81-0 in academic research cannot be overstated. It serves as a reference point for scientists investigating novel drug candidates across various therapeutic areas. The compound's well-documented chemical properties and synthetic pathways make it an ideal starting point for exploring new chemical entities (NCEs) with potential clinical applications.
In conclusion, trans-2-(pyrrolidin-1-yl)cyclohexanol represents a fascinating example of how structural modifications can lead to the discovery of new pharmaceuticals with targeted biological activities. Its unique combination of functional groups and favorable pharmacokinetic properties position it as a valuable building block in drug development. As research continues to uncover new therapeutic applications, this compound is likely to remain at the forefront of medicinal chemistry innovation.
14909-81-0 (trans-2-(pyrrolidin-1-yl)cyclohexanol) Related Products
- 30727-29-8(2-(dimethylamino)cyclohexan-1-ol)
- 1448036-96-1(1-(4-chlorophenyl)-N-{2-3-(pyridin-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide)
- 2138572-84-4(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methylpiperidin-1-yl)benzoic acid)
- 2580230-93-7(1-(propan-2-yl)-2,5-diazaspiro3.4octane)
- 55296-17-8(3-Amino-4-(phenylamino)benzoic acid)
- 2138374-18-0(5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxamide)
- 1467515-22-5(N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide)
- 1303845-63-7(1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine)
- 2227682-92-8(4-(1R)-2-amino-1-hydroxyethyl-2-bromo-6-ethoxyphenol)
- 1094355-61-9(3-hydroxy-4-methoxybenzene-1-carboximidamide)
